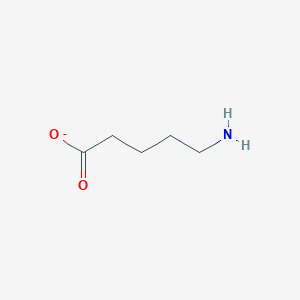
delta-Aminovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-aminopentanoate is an amino fatty acid anion that is the conjugate base of 5-aminopentanoic acid. It is a conjugate base of a 5-aminopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Properties and Functions
- Delta-aminovarate acts as an amino donor in the transamination process with alpha-ketoglutarate, facilitated by a specific transaminase enzyme found in Candida guilliermondii. This enzyme displays maximal activity at pH 7.8-8.5 and 40°C, indicating its stability and function in specific environmental conditions (Garabedian, 1986).
Neurochemical Interactions and Neuropharmacology 2. Delta-aminovaleric acid interacts with GABAA and GABAB receptors, affecting neurotransmission in the central nervous system. It has been shown to antagonize GABAB receptors, indicating its potential role in modulating synaptic transmission and neuronal communication (Allan & Dickenson, 1986).
Selective Neuronal Accumulation 3. In the rabbit retina, delta-aminovaleric acid is selectively accumulated in certain amacrine cells, suggesting a possible role in neurotransmitter storage or function. This accumulation is temperature-dependent and of high-affinity type (Ehinger, 1976).
Metabolic Engineering and Biotechnology 4. Escherichia coli has been metabolically engineered to produce 5-aminovalerate, a precursor for valuable chemicals like valerolactam, using delta-aminovalerate pathway enzymes. This research underscores the compound's significance in biotechnological applications for synthesizing industrial chemicals (Park et al., 2013).
Biomedical Applications 5. Delta-aminolevulinic acid, closely related to delta-aminovalerate, has been used in photodynamic therapy for treating basal cell carcinoma, demonstrating the compound's potential in medical treatments (Wennberg et al., 2000).
Forensic Science 6. Delta-aminovaleric acid has been identified in putrefaction materials, suggesting its use in forensic science for estimating the time of death in cases with decomposed bodies (Bonte & Theusner, 1979).
Eigenschaften
Produktname |
delta-Aminovalerate |
|---|---|
Molekularformel |
C5H10NO2- |
Molekulargewicht |
116.14 g/mol |
IUPAC-Name |
5-aminopentanoate |
InChI |
InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)/p-1 |
InChI-Schlüssel |
JJMDCOVWQOJGCB-UHFFFAOYSA-M |
Kanonische SMILES |
C(CCN)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



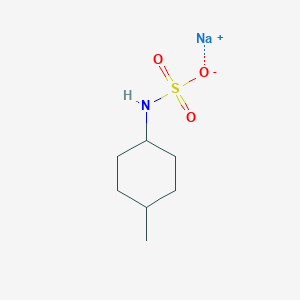
![(1R,2R)-2-[(2R,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]cyclopentanecarboxylic acid](/img/structure/B1262014.png)

![1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1262017.png)
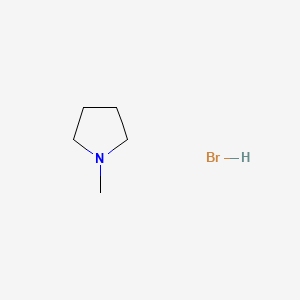
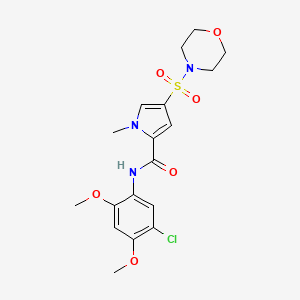
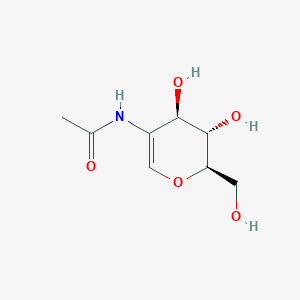
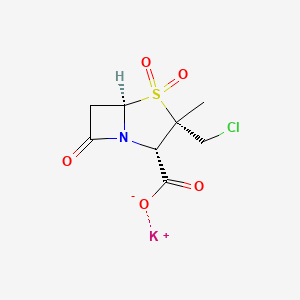
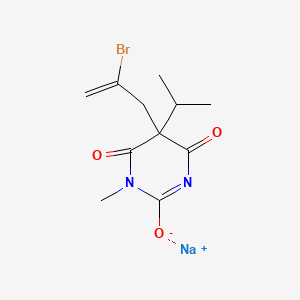

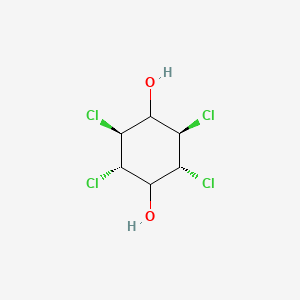
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methylhex-4-enethioate](/img/structure/B1262028.png)

![(5S,7S,10Z,14S,15R)-7,11,14,15-tetramethyl-3,6-dioxatetracyclo[12.4.0.04,18.05,7]octadeca-1(18),10-dien-4-ol](/img/structure/B1262031.png)